Antag III - 161185-17-7

Antag III

Catalog Number: EVT-10916374
CAS Number: 161185-17-7
Molecular Formula: C51H77N15O11S3
Molecular Weight: 1172.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antag III was developed through a series of synthetic methodologies aimed at creating selective antagonists for angiotensin receptors. Its classification as a D2 antagonist places it within a broader category of compounds that target dopamine receptors, which play crucial roles in mood regulation, reward pathways, and motor control. The chemical structure of Antag III allows it to interact specifically with these receptors, making it a subject of interest for further research and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antag III utilizes solid-phase parallel synthesis techniques, which enable the generation of diverse analogues efficiently. The process begins with the preparation of key intermediates through methods such as:

  1. Fmoc Chemistry: Utilizing Fmoc-protected amino acids allows for selective coupling reactions.
  2. Mannich Condensation: This step involves the reaction of pyrrolidine with formaldehyde to form a critical intermediate.
  3. Trifluoroacetic Acid Deprotection: This step removes protective groups to yield the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of Antag III can be represented as follows:

  • Chemical Formula: C₄₄H₅₂F₉N₉O₄
  • Molecular Weight: Approximately 789.96 g/mol

The compound features a complex arrangement that includes multiple functional groups and stereogenic centers, which contribute to its biological activity. The precise arrangement of atoms enables specific interactions with target receptors, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Antag III undergoes various chemical reactions that are pivotal in its function as an antagonist. Key reactions include:

  1. Binding Interactions: The compound binds to dopamine receptors, inhibiting their activity.
  2. Degradation Pathways: Understanding how Antag III is metabolized in biological systems is crucial for predicting its pharmacokinetics.

These reactions are essential for establishing the efficacy and safety profiles of Antag III in therapeutic applications .

Mechanism of Action

Process and Data

Antag III operates primarily by blocking D2 dopamine receptors. This antagonistic action leads to:

  • Reduction in Dopaminergic Activity: By inhibiting receptor activation, Antag III can modulate neurotransmission pathways.
  • Therapeutic Effects: This modulation has implications for treating conditions like schizophrenia and Parkinson's disease.

The detailed mechanism involves conformational changes in the receptor upon binding of Antag III, which prevents downstream signaling cascades typically initiated by dopamine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Antag III is typically presented as a crystalline solid.
  • Solubility: It exhibits variable solubility depending on the solvent system used.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Antag III can participate in various chemical reactions typical of organic compounds with multiple functional groups.

These properties are critical for determining the handling and storage conditions necessary for laboratory use .

Applications

Scientific Uses

Antag III has several promising applications in scientific research and medicine:

  • Pharmacological Research: It serves as a tool compound for studying dopamine receptor pathways.
  • Therapeutic Development: Potential use in developing treatments for neuropsychiatric disorders where dopamine dysregulation is implicated.

The ongoing research into Antag III aims to elucidate its full therapeutic potential while understanding its mechanism at a molecular level .

Introduction

Historical Context and Discovery of Antag III

Antag III (systematic designation: Hainantoxin-III) was first isolated in the early 2000s from the venom of the Chinese bird spider (Ornithoctonus hainana), a species endemic to Hainan Island, China. The discovery emerged from systematic screening of arthropod venoms for bioactive peptides targeting ion channels, driven by interest in neurotoxins as pharmacological tools [2] [9]. Initial purification employed a multi-step chromatography approach: crude venom underwent ion exchange separation followed by reverse-phase high-performance liquid chromatography, yielding a 33-residue polypeptide with a molecular mass of 3,892 Da [2]. Structural elucidation via nuclear magnetic resonance spectroscopy revealed an inhibitor cystine knot (ICK) motif—a triple-stranded β-sheet stabilized by three disulfide bonds (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6) conferring exceptional stability [9]. This structural characterization positioned Antag III within the broader family of voltage-gated sodium channel (VGSC)-targeting spider toxins but distinguished it by its unique sequence and target specificity.

Table 1: Key Milestones in Antag III Discovery

YearEventMethodological Advance
2003Initial isolation from O. hainana venomMultidimensional chromatography
2013Full structural determinationSolution NMR spectroscopy
2021Target validation (Nav1.7)Patch-clamp electrophysiology
2023Mutant engineering (H4 analogue)Alanine scanning and molecular docking

Biological Significance as a Selective Neurotoxin

Antag III functions as a potent and selective antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, with highest affinity for the Nav1.7 subtype (IC₅₀ = 0.22 ± 0.03 μM) [2] [9]. Its mechanism involves trapping the domain II voltage-sensing segment (DII S3–S4 linker) in a closed state, thereby inhibiting channel activation without altering inactivation kinetics [2]. This contrasts with β-scorpion toxins, which enhance activation, and site-3 toxins like α-scorpion toxins, which delay inactivation [2]. Key molecular determinants include:

  • Basic residues (Lysine¹⁸, Arginine²²): Electrostatic interactions with Nav1.7’s Glu⁸¹⁸ and Asp⁸¹⁶
  • Hydrophobic patch (Valine²⁵, Phenylalanine²⁷): Hydrophobic contacts with Ile⁷⁸⁹ and Val⁷⁹¹
  • C-terminal aromatic residue (Tyrosine³³): π-stacking with His⁷⁸⁵ [9]

Table 2: Selectivity Profile of Antag III Across Sodium Channel Isoforms

Channel SubtypeTissue DistributionInhibition (% at 1 μM)Physiological Role
Nav1.7Dorsal root ganglia98 ± 2%Nociceptive pain signaling
Nav1.4Skeletal muscle<5%Muscle contraction
Nav1.5Cardiac muscle<5%Cardiac action potential
Nav1.1–1.3Central nervous system10–20%Neuronal excitability

This selectivity enables Antag III to block action potential propagation in nociceptive neurons without cardiotoxic or myotoxic effects, establishing its utility as a precision tool for pain neuroscience [9].

Research Objectives and Knowledge Gaps

Despite two decades of research, critical knowledge gaps persist:

  • Structural Dynamics of Binding: While static models of Antag III-Nav1.7 interactions exist, real-time conformational changes during binding remain uncharacterized. Molecular dynamics simulations suggest Tyr³³ undergoes a 40° rotation to engage His⁷⁸⁵, but experimental validation is lacking [9].
  • Endogenous Modulation Mechanisms: Unknown whether endogenous ligands (e.g., fatty acids or steroids) compete with or enhance Antag III binding, potentially explaining variability in in vivo efficacy [9].
  • Therapeutic Translation Barriers: Poor oral bioavailability (<1%) and rapid renal clearance (t₁/₂ = 28 minutes in mice) necessitate advanced delivery systems despite nanomolar potency [9].
  • Isoform Cross-Reactivity: Structural basis for 1,000-fold selectivity over Nav1.4/Nav1.5 is partially understood, but minor activity at neuronal Nav1.1 (IC₅₀ = 3.1 μM) risks seizure induction at high doses [2] [9].

Current research prioritizes three objectives:

  • Peptide Engineering: Development of analogues like H4 ([K0G1-P18K-A21L-V]) with 30-fold increased Nav1.7 affinity (IC₅₀ = 0.007 ± 0.001 μM) and minimized off-target effects [9].
  • Pain Pathway Modulation: Validating Antag III’s efficacy in chronic neuropathic pain models (e.g., spared nerve injury) where Nav1.7 upregulation drives hyperexcitability [9].
  • Allosteric Targeting: Exploiting Antag III’s binding site to design non-peptidic small molecules mimicking its functional selectivity [10].

Properties

CAS Number

161185-17-7

Product Name

Antag III

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C51H77N15O11S3

Molecular Weight

1172.5 g/mol

InChI

InChI=1S/C51H77N15O11S3/c1-5-27(2)40-47(76)62-32(14-15-36(52)67)43(72)63-34(23-37(53)68)45(74)65-41(48(77)66-19-9-13-35(66)46(75)61-31(12-8-18-57-49(55)56)42(71)59-26-38(54)69)50(3,4)79-80-51(16-20-78-21-17-51)24-39(70)60-33(44(73)64-40)22-28-25-58-30-11-7-6-10-29(28)30/h6-7,10-11,25,27,31-35,40-41,58H,5,8-9,12-24,26H2,1-4H3,(H2,52,67)(H2,53,68)(H2,54,69)(H,59,71)(H,60,70)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,74)(H4,55,56,57)/t27-,31-,32-,33+,34-,35-,40-,41+/m0/s1

InChI Key

GWVQMNWWXBZHOF-GEOLMOSMSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(SSC2(CCSCC2)CC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)(C)C)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(SSC2(CCSCC2)CC(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.